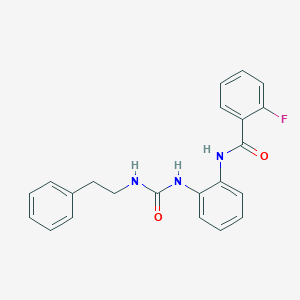

2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(2-phenylethylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGDSMWMBIGQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157127 | |

| Record name | 2-Fluoro-N-[2-[[[(2-phenylethyl)amino]carbonyl]amino]phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203257-16-2 | |

| Record name | 2-Fluoro-N-[2-[[[(2-phenylethyl)amino]carbonyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203257-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-[2-[[[(2-phenylethyl)amino]carbonyl]amino]phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

Formation of the Phenethylureido Intermediate: This step involves the reaction of phenethylamine with an isocyanate to form the phenethylureido intermediate.

Coupling with Fluorobenzamide: The phenethylureido intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenethylureido moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

Scientific Research Applications of 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide

This compound is an organic compound belonging to the benzamide class, characterized by a fluoro group, a phenethylureido group, and a benzamide moiety. Research has explored its applications across chemistry, biology, medicine, and industry. The compound's mechanism of action involves interaction with molecular targets, where the phenethylureido moiety may interact with proteins or enzymes, potentially modulating their activity, and the fluoro group can enhance binding affinity and stability. This modulation may involve inhibiting specific enzymes or receptors, leading to biological effects.

Applications

- Chemistry As a building block in synthesizing complex molecules. For example, it can be used as a starting material for synthesizing N-phenylbenzamide derivatives .

- Biology For its potential biological activity, including antimicrobial and anticancer properties.

- Medicine As a potential therapeutic agent, given its unique chemical structure. Safinamide and ralfinamide, related compounds, have been investigated for treating CNS disorders, pain conditions, and other ailments .

- Industry In developing new materials and chemical processes.

Related Research

Other research concerning fluorinated benzamide derivatives reveals potential applications:

- Antiviral Research A series of novel N-phenylbenzamide derivatives were synthesized and assayed for in vitro anti-EV 71 activities . Compound 1e was active against the tested EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM .

- Anticancer Activity 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .

- Structural Knowledge Research has expanded the structural knowledge of halogenated benzamides and reported the chemistry and crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide involves its interaction with specific molecular targets. The phenethylureido moiety may interact with proteins or enzymes, leading to modulation of their activity. The fluoro group can enhance the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Differs in the fluorination pattern (2,4-difluoro vs. 2-fluoro) and lacks the ureido-phenethyl group.

- Properties: Exhibits monoclinic crystal packing (space group Pn) with intermolecular N–H···O hydrogen bonds and F···F interactions, influencing solubility and stability .

- Relevance : Highlights how fluorine positioning affects crystallinity and supramolecular interactions.

2-Fluoro-N-[3-(propionylamino)phenyl]benzamide

2-Chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

- Structure : Chlorine replaces fluorine at the benzamide position; trifluoromethylphenyl group substitutes phenethyl.

- Properties : Increased lipophilicity (Cl and CF₃ groups) may enhance membrane permeability but reduce aqueous solubility .

- Synthesis : Similar urea-forming reactions (e.g., coupling with aryl chlorides) .

Derivatives with Modified Urea Linkers

N-(4-(3-Phenylureido)phenyl)benzamide Derivatives

- Structure : Lacks fluorine at the benzamide position but retains the phenylurea motif.

- Activity : IC₅₀ values for anticancer activity (via MTT assays) are likely higher than fluorinated analogues due to reduced electronic effects .

- Synthesis : Utilizes K₂CO₃/DMF reflux conditions for urea formation .

2-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)benzamide (3l)

4-(2-(Dimethylamino)ethyl)-2-fluoro-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide (2j)

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CK-666)

- Structure : Indole-ethyl group replaces ureido-phenyl.

- Properties : Boiling point = 528.2°C (predicted); stable in DMSO at -20°C for 3 months .

- Activity: Targets Arp2/3 complex, demonstrating how non-urea linkers can redirect biological activity .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Biological Activity

2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide is a compound of interest due to its potential biological activities. This article explores its antifungal, antiviral, and general pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and altered pharmacokinetics. The structure can be represented as follows:

- Chemical Formula : C22H22F2N2O

- Molecular Weight : 368.42 g/mol

Antifungal Activity

Recent studies have demonstrated that derivatives of benzamides, including those similar to this compound, exhibit significant antifungal properties.

Case Study: Antifungal Efficacy

In vitro tests conducted on various fungal strains showed that compounds with similar structures to this compound displayed varying degrees of antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp.

| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|---|

| 5f | Phomopsis sp. | 100 | 10.5 |

| 5o | B. cinerea | 85.1 | N/A |

These results indicate that the compound's structural features contribute to its antifungal efficacy, making it a candidate for further development in agricultural and pharmaceutical applications .

Antiviral Activity

The antiviral properties of N-phenyl benzamides have been explored in relation to their mechanisms against enteroviruses like Coxsackie Virus A9 (CVA9). Research indicates that these compounds can bind to viral capsids, stabilizing them and preventing infection.

The antiviral mechanism involves:

- Binding : Compounds bind to the hydrophobic pocket and 3-fold axis of the virus capsid.

- Stabilization : This binding stabilizes the virions, preventing their uncoating and subsequent infection of host cells.

In a concentration series study, compounds similar to this compound showed effective inhibition rates with EC50 values around 1 µM, indicating potent antiviral activity .

General Pharmacological Properties

Fluorinated compounds often exhibit enhanced biological availability and reduced toxicity due to their altered metabolic pathways. The presence of fluorine in the structure can lead to:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.